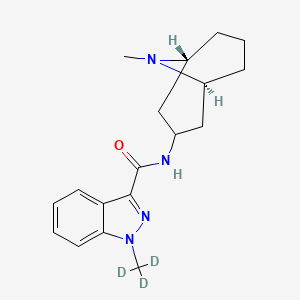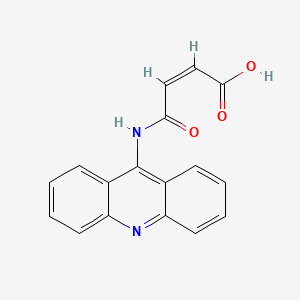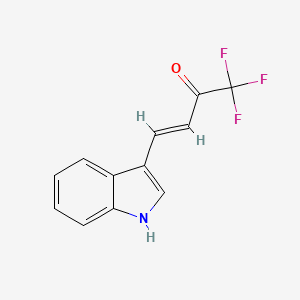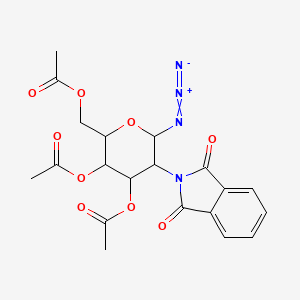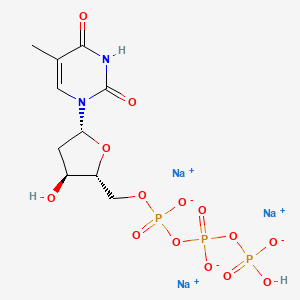
Amylostatin XG Octaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amylostatin XG Octaacetate is a chemical compound with the molecular formula C39H53NO23 and a molecular weight of 903.83 g/mol . It is a derivative of Amylostatin XG, which is known for its inhibitory activity against glycosidases . The compound is characterized by its red solid form and is soluble in chloroform, dichloromethane, and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amylostatin XG Octaacetate is synthesized through the acetylation of Amylostatin XG. The process involves the reaction of Amylostatin XG with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Amylostatin XG Octaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Amylostatin XG Octaacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its inhibitory effects on glycosidases, which are enzymes involved in carbohydrate metabolism.
Medicine: Potential therapeutic applications in the treatment of diseases related to carbohydrate metabolism, such as diabetes.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.
Wirkmechanismus
Amylostatin XG Octaacetate exerts its effects by inhibiting glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition disrupts carbohydrate metabolism, which can be beneficial in conditions like diabetes where regulation of blood sugar levels is crucial .
Vergleich Mit ähnlichen Verbindungen
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound with inhibitory effects on glycosidases.
Voglibose: Another glycosidase inhibitor with therapeutic applications in diabetes management.
Uniqueness: Amylostatin XG Octaacetate is unique due to its specific structure and the presence of multiple acetyl groups, which enhance its inhibitory activity against glycosidases. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85747-82-6 |
|---|---|
Molekularformel |
C₃₉H₅₃NO₂₃ |
Molekulargewicht |
903.83 |
Synonyme |
[1S-(1α,4α,5β,6α)]-4-O-[2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl]-D-glucopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
